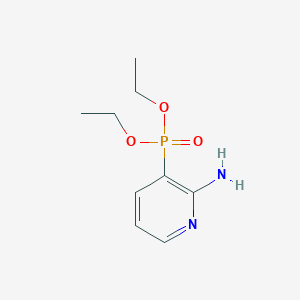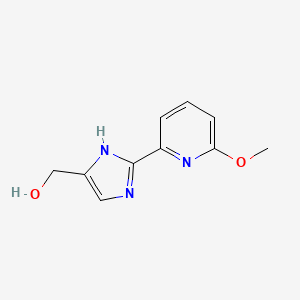
2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dibromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted thiadiazoles with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds formed by coupling with other aromatic or heteroaromatic groups.
Scientific Research Applications
2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study various biological processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Electronics: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,6-dibromophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the dibromophenyl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C8H5Br2N3S |
|---|---|
Molecular Weight |
335.02 g/mol |
IUPAC Name |
5-(2,5-dibromophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5Br2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
AUYPHZPYYNUZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)

![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)


![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)

